A Comprehensive Technical Guide to 2-Chloro-6-fluorophenol for Advanced Research Applications
A Comprehensive Technical Guide to 2-Chloro-6-fluorophenol for Advanced Research Applications
Abstract: 2-Chloro-6-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a hydroxyl group, imparts distinct chemical reactivity and physical properties that make it a valuable intermediate for complex molecular synthesis. This guide provides an in-depth analysis of its chemical identity, core properties, synthesis methodologies, analytical profile, and critical safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this versatile chemical building block.
Chemical Identity and Core Properties
2-Chloro-6-fluorophenol is registered under the CAS (Chemical Abstracts Service) number 2040-90-6 .[1][2][3][4] Its molecular structure consists of a phenol ring substituted with a chlorine atom at position 2 and a fluorine atom at position 6. This arrangement creates a sterically hindered and electronically modified environment around the hydroxyl group, influencing its acidity and reactivity.
Molecular and Physical Data
The fundamental properties of 2-Chloro-6-fluorophenol are summarized in the table below. This data is essential for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 2040-90-6 | [1][2][3][4] |
| Molecular Formula | C₆H₄ClFO | [1][2][4] |
| Molecular Weight | 146.55 g/mol | [1][2][5] |
| Appearance | Clear, very slight yellow solid | [1][] |
| Melting Point | 62-65 °C | [7][8] |
| Boiling Point | 160.6 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| IUPAC Name | 2-chloro-6-fluorophenol | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 2-Chloro-6-fluorophenol is a critical aspect of its utility. The choice of synthetic route often depends on factors such as starting material availability, desired purity, and scalability. A common and cost-effective method involves the direct chlorination of 2-fluorophenol.
Synthesis via Electrophilic Aromatic Substitution
One prevalent laboratory and industrial synthesis involves the direct chlorination of o-fluorophenol.[9][10] The hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is unsubstituted, a mixture of products is possible. However, the fluorine at the 2-position provides some steric hindrance and electronic influence that can be exploited.
A patented method outlines a process involving sulfonation, chlorination, and subsequent hydrolysis to achieve high yield and purity.[10] An alternative, simpler approach involves direct chlorination using an aqueous solution of sodium hypochlorite.[9]
Causality Behind Experimental Choices:
-
Starting Material: o-Fluorophenol is a readily available and relatively inexpensive starting material.
-
Reagent Choice (Sodium Hypochlorite): This reagent is a mild and effective source of electrophilic chlorine. The reaction can be controlled by adjusting temperature and pH.[9]
-
Reaction Conditions: Performing the reaction at a controlled temperature (0–77 °C) allows for selective monochlorination while minimizing the formation of dichlorinated byproducts.[9]
-
Workup: Acidification of the reaction mixture with dilute hydrochloric acid protonates the phenoxide intermediate, precipitating the less water-soluble 2-Chloro-6-fluorophenol product, which can then be isolated.[9]
Synthesis Workflow Diagram
The following diagram illustrates a generalized pathway for the synthesis of 2-Chloro-6-fluorophenol from 2-fluorophenol.
Caption: Generalized synthesis pathway for 2-Chloro-6-fluorophenol.
Applications in Research and Drug Development
2-Chloro-6-fluorophenol is a key intermediate in the synthesis of pharmaceuticals and pesticides.[3][9] Its utility stems from the ability of its functional groups—hydroxyl, chloro, and fluoro—to participate in a variety of chemical transformations.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, including the new generation of highly selective COX-2 inhibitors like Lumiracoxib.[9] The synthesis of these drugs often involves etherification of the phenolic hydroxyl group, followed by further modifications. Halogenated phenols, in general, are crucial building blocks for creating molecules with enhanced metabolic stability and binding affinity.[11]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to construct novel herbicides and pesticides.[3][12]
-
Polymer Chemistry: Derivatives of 2-Chloro-6-fluorophenol have been used in the oxidative polymerization to create specific types of polyphenylene ethers, demonstrating its application in materials science.[13]
Analytical and Spectroscopic Profile
Confirming the identity and purity of 2-Chloro-6-fluorophenol is paramount. Standard analytical techniques include NMR, IR, and mass spectrometry.
-
Mass Spectrometry: The NIST WebBook provides mass spectrum data (electron ionization) for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: PubChem lists available ATR-IR spectra.[5] Key expected absorption bands would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-O stretching, C-Cl stretching, and C-F stretching vibrations, as well as characteristic aromatic C-H and C=C bands.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis of 2-Chloro-6-fluorophenol using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[14]
Standardized Protocol: Sample Preparation for NMR Analysis
This protocol outlines a standard procedure for preparing a sample of 2-Chloro-6-fluorophenol for ¹H and ¹³C NMR analysis.
Objective: To obtain high-resolution NMR spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-6-fluorophenol for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with standard acquisition protocols, including locking, shimming, tuning, and acquiring the spectra.
Self-Validation: The resulting ¹H NMR spectrum should show distinct aromatic proton signals and a broad singlet for the hydroxyl proton. The integration of these signals should correspond to the expected proton count. The ¹³C NMR will confirm the number of unique carbon environments. The presence of TMS at 0.00 ppm validates the chemical shift calibration.
Safety, Handling, and Disposal
2-Chloro-6-fluorophenol is a hazardous chemical and must be handled with appropriate precautions.[15]
Hazard Identification and GHS Classification
According to safety data sheets, 2-Chloro-6-fluorophenol is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][7]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][7]
-
Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[5][7]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility.[5][7]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[5][7]
The signal word is "Danger" .[7][15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling.[15][16] Do not eat, drink, or smoke in the work area.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][] Keep in a corrosives area.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
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2-Chloro-6-fluorophenol Formula - ECHEMI.
-
2040-90-6 | 2-Chloro-6-fluorophenol - ChemScene.
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2-Chloro-6-fluorophenol - Finetech Industry Limited.
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2-Chloro-6-fluorophenol - NIST WebBook.
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2040-90-6 | 2-Chloro-6-fluorophenol - Fluoromart.
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How can 2-chloro-6-fluorophenol be synthesized and applied effectively? - Guidechem.
-
Chemical Properties of 2-Chloro-6-fluorophenol (CAS 2040-90-6) - Cheméo.
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2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem.
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2-Chloro-6-fluorophenol 98% - Sigma-Aldrich.
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Prepn process of 2-fluoro-6-chlorophenol - Google Patents.
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SAFETY DATA SHEET - Fisher Scientific.
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2-Chloro-6-fluorophenol | 2040-90-6 - ChemicalBook.
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Selective Synthesis of Fluorophenol Derivatives - J-STAGE.
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GHS 11 (Rev.11) SDS Word Download CAS: 2040-90-6 Name: 2-Chloro-6-fluorophenol - XiXisys.
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CAS 2040-90-6 2-Chloro-6-fluorophenol - BOC Sciences.
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The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide - Benchchem.
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UV absorption spectra of 2-chlorophenol - ResearchGate.
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2-Chloro-6-fluorophenol - SIELC Technologies.
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Process for preparing 2-chloro-4-fluorophenol - Google Patents.
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Spectroscopic Analysis of 2-Bromo-6-chlorophenol: A Technical Guide - Benchchem.
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